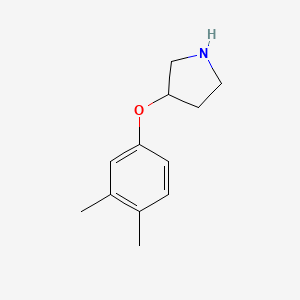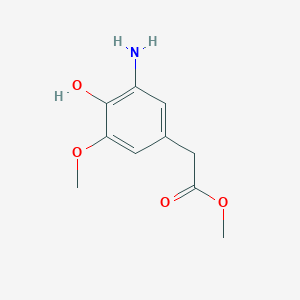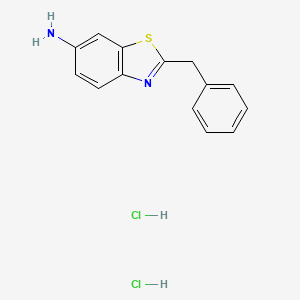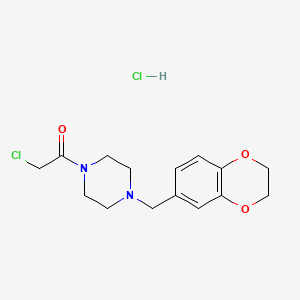![molecular formula C15H14ClN3 B1451605 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204296-64-9](/img/structure/B1451605.png)
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C15H14ClN3. It has a molecular weight of 271.74 g/mol . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis details for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from the appropriate methyl ketone . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of “7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine” consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Scientific Research Applications
Research Use Only
This compound is primarily used for research purposes . It’s often used in laboratories to study its properties and potential applications. The compound is not intended for diagnostic or therapeutic use .
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
Due to the presence of heteroatoms (B, N, O or S), these compounds can act as potential chelating agents for ions . This makes them useful in the development of chemosensors.
Bioimaging Applications
Fluorescent organic compounds, including pyrazolo[1,5-a]pyrimidines, have been used in bioimaging applications . They can help visualize biological interactions and processes.
Organic Light-Emitting Devices
These compounds have been researched for their potential use in organic light-emitting devices . Their unique photophysical properties make them suitable for this application.
Bio-Macromolecular Interactions
Pyrazolo[1,5-a]pyrimidines have been used to study bio-macromolecular interactions . They can help understand how biological molecules interact with each other.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting cell proliferation .
Result of Action
The result of the action of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
7-chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-9-6-4-5-7-12(9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFLQZVPQVTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)




![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)



![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)
